molecular formula C28H20O2 B8143922 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde

Cat. No.: B8143922
M. Wt: 388.5 g/mol
InChI Key: QQJKVOHGHGXPOJ-UHFFFAOYSA-N
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Description

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (CAS: 1601465-06-8) is a tetraphenylethylene (TPE)-based ligand featuring two aldehyde groups. Its molecular formula is C₂₈H₂₀O₂ (molecular weight: 388.45 g/mol), and it exhibits a highly conjugated structure due to the rigid, non-planar TPE core . This compound is pivotal in synthesizing 1D covalent organic polymers (COPs) and aggregation-induced emission (AIE) materials. Its symmetry restricts polymerization to one dimension, enabling applications in electrocatalysis, such as oxygen reduction reactions (ORR) with 85.8% H₂O₂ selectivity and a turnover frequency (TOF) of 0.051 s⁻¹ .

Properties

IUPAC Name

4-[1-(4-formylphenyl)-2,2-diphenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJKVOHGHGXPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the diarylethene backbone of 4,4'-(2,2-diphenylethene-1,1-diyl)dibenzaldehyde. A representative protocol involves the coupling of 1-(bromomethyl)-4-nitrobenzene with (4-formylphenyl)boronic acid under palladium catalysis. In a nitrogen-atmosphere Schlenk tube, PdCl₂(PPh₃)₂ (2 mol%) and PPh₃ (4 mol%) facilitate the reaction in a toluene/Na₂CO₃(aq) biphasic system at 70°C for 12 hours. Post-reaction workup includes celite filtration, ethyl acetate extraction, and silica gel chromatography, yielding the target compound as a yellowish solid.

Key variables impacting yield and selectivity include:

  • Catalyst loading : Increasing PdCl₂(PPh₃)₂ to 4 mol% marginally improves conversion but risks side-product formation.

  • Solvent choice : Toluene outperforms dioxane in minimizing boronic acid decomposition, while THF accelerates reaction rates but reduces regioselectivity.

  • Temperature : Reactions below 60°C result in incomplete conversion, whereas temperatures exceeding 80°C promote deboronation side reactions.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

ParameterCondition 1Condition 2Condition 3
Catalyst (mol%)PdCl₂(PPh₃)₂ (2)Pd(OAc)₂/XPhos (4)PdCl₂(PPh₃)₂ (4)
SolventTolueneDioxaneTHF
Temperature (°C)707065
Yield (%)736861

Heck Coupling Adaptations

While less common, Heck-type couplings have been explored for constructing the diphenylethene motif. Utilizing 1,1-diphenylethene dihalides and 4-vinylbenzaldehyde precursors, Pd(OAc)₂/XPhos systems in DMAc at 100°C achieve moderate yields (45–55%). However, competing β-hydride elimination limits scalability, necessitating stringent anhydrous conditions.

McMurry Coupling Methodology

The McMurry reaction offers an alternative route by dimerizing 4-benzoylbenzaldehyde derivatives. Titanium(IV) chloride and zinc-copper couple mediate the reductive coupling in THF at 0°C, generating the central ethene bond. While this method circumvents palladium costs, stoichiometric Ti usage and challenging aldehyde preservation reduce practicality. Yields rarely exceed 40%, with significant byproduct formation from over-reduction or ketone enolization.

Wittig Reaction Approaches

The Wittig reaction, employing bis-ylides derived from 1,1-diphenyl-2-chloroethane, enables stepwise aldehyde installation. Reaction with 4-formylbenzaldehyde in dry DCM at −78°C produces the target compound in 58% yield after recrystallization (ethanol/dichloromethane, 2:1 v/v). While phosphonium ylides ensure chemoselectivity, moisture sensitivity and ylide instability necessitate rigorous inert-atmosphere techniques.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains indispensable for isolating this compound from coupling byproducts. Elution with dichloromethane/petroleum ether (1:1.5 v/v) achieves baseline separation (Rf = 0.19), while gradient elution (1–5% ethyl acetate in dichloromethane) resolves stereoisomeric impurities.

Recrystallization Protocols

Ethanol/dichloromethane (2:1 v/v) recrystallization enhances purity to >95%, as evidenced by sharp melting points (69–74°C). Slow cooling (−20°C, 12 h) minimizes solvent inclusion, producing X-ray-quality crystals for structural confirmation.

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.15 (d, J = 8.7 Hz, 4H, ArH), 7.56–7.45 (m, 8H, ArH), 4.15 (s, 2H, CH₂)
HRMS (ESI)m/z 365.9520 [M+H]⁺ (calc. 365.9513)

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Suzuki-Miyaura7395High$$$
McMurry4085Low$$
Wittig5890Moderate$$$$

The Suzuki-Miyaura approach excels in yield and scalability, albeit with higher catalyst costs. McMurry coupling, while atom-economical, suffers from impractical yields, whereas Wittig methodologies balance cost and efficiency for small-scale syntheses.

Chemical Reactions Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

Chemistry

Covalent Organic Frameworks (COFs):
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde acts as a ligand in the synthesis of COFs. These frameworks are essential for applications in catalysis, gas storage, and separation processes.

Table 1: Properties of COFs Synthesized with this compound

PropertyValue
Surface AreaHigh
CrystallinityExcellent
Chemical StabilityHigh
Catalytic ActivityTOF = 0.051 s⁻¹ at 0.2 V

Aggregation-Induced Emission (AIE):
This compound is utilized in the development of AIE materials due to its ability to enhance fluorescence upon aggregation. This property is crucial for applications in sensors and imaging.

Biology

Fluorescent Probes:
Research has shown that this compound can be employed in the design of fluorescent probes for biological imaging. Its AIE properties make it particularly effective in cellular environments.

Case Study:
A study demonstrated the use of this compound as a fluorescent probe to detect specific biomolecules in living cells, showcasing its potential in biomedical research.

Medicine

Drug Delivery Systems:
Research is ongoing into the use of this compound as a building block for drug delivery systems. Its aldehyde groups can facilitate conjugation with various therapeutic agents.

Potential Therapeutic Properties:
Investigations into the compound's biological activity have suggested potential anti-inflammatory and anticancer effects.

Industry

Intermediate in Organic Synthesis:
In industrial applications, this compound serves as an intermediate for synthesizing various organic compounds and materials.

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde involves its ability to form highly conjugated systems. This conjugation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ethene Linkers

(a) (E)- and (Z)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
  • Structure : The ethene linker shifts from the 1,1-diyl (target compound) to 1,2-diyl positions, altering symmetry and conjugation .
  • Impact : The 1,2-diyl isomer lacks the symmetry required for 1D COPs, leading to different polymerization behaviors. For example, (E)-isomers form 2D/3D COFs (e.g., TPE-COF-III) with distinct porosity and catalytic properties .
  • Synthesis : Prepared via Cu(II)-mediated cascade dehydrogenation of diphenylmethane precursors, yielding ~43% (E-isomer) and 27% (Z-isomer) .
(b) 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde
  • Structure : Anthracene core with ethyne linkers (C₃₂H₁₈O₂; MW: 434.48) .
  • Properties : Extended conjugation enhances electron transport, suitable for optoelectronic devices. Unlike the TPE-based compound, it lacks AIE properties due to anthracene’s planar structure.

Aldehyde-Based COF Monomers with Heteroatoms/Functional Groups

(a) 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
  • Structure : Incorporates electron-deficient benzo-thiadiazole, enhancing charge separation in COFs .
  • Applications : Used in photocatalytic COFs for solar energy conversion, contrasting with the TPE compound’s electrocatalytic focus.
(b) 4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
  • Structure : Boron-containing pinacolborane group enables post-functionalization (e.g., Suzuki coupling) .
  • Advantage : Offers modularity for MOF/COF hybrids, a feature absent in the rigid TPE compound.

Flexible Linkers with Alkyl/Oxygen Chains

(a) S-M-1, S-M-2, S-M-3 (Alkoxy-Linked Dibenzaldehydes)
  • Structure : Alkyl chains (butane, octane, dodecane) bridge dibenzaldehyde units, introducing flexibility .
  • Applications : Form Eu(III)-polymer complexes with tunable circularly polarized luminescence (CPL). The TPE compound’s rigidity limits such flexibility but enhances thermal stability .

Fluorescence Probes with Aldehyde Functionality

(a) DSB-3 (Distyrylbenzene-bis-aldehyde)
  • Structure : Distyrylbenzene core with two aldehydes .
  • Function: Fluorescence activation via primary amine reactions (e.g., ethanolamine), unlike the TPE compound’s AIE mechanism .

Comparative Analysis Table

Compound Core Structure Key Functional Groups Symmetry Applications Key Metrics/Performance Reference
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde Tetraphenylethylene Aldehyde High 1D COPs, ORR electrocatalysis 85.8% H₂O₂ selectivity, TOF 0.051 s⁻¹
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde 1,2-Diphenylethene Aldehyde Low 2D/3D COFs, sensors Tunable porosity
4,4'-(Anthracene-9,10-diylbis(ethyne))dibenzaldehyde Anthracene Aldehyde, Ethyne Planar Optoelectronics N/A
4,4'-(Benzo[c][1,2,5]thiadiazole)dibenzaldehyde Benzothiadiazole Aldehyde Moderate Photocatalysis Enhanced charge separation
S-M-1 (Alkoxy-linked dibenzaldehyde) Alkyl chain Aldehyde, Ether Flexible CPL-active Eu(III) polymers glum = +0.0873 (P-4)

Research Findings and Trends

  • Symmetry vs. Dimensionality : The 1,1-diyl TPE compound’s symmetry directs 1D polymerization, whereas asymmetric analogues (e.g., 1,2-diyl) form higher-dimensional frameworks .
  • Electron Modulation : Electron-deficient cores (e.g., benzothiadiazole) improve charge transport in COFs, while TPE-based COPs excel in selective electrocatalysis .
  • Functionalization Potential: Boron- or amine-modified aldehydes enable post-synthetic tuning, a limitation in the rigid TPE system .

Biological Activity

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde (CAS Number: 1601465-06-8) is a compound known for its unique structural features and potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of a tetraphenylethylene core with two aldehyde functional groups, contributing to its high conjugation and reactivity. Its molecular formula is C28H20O2C_{28}H_{20}O_{2}, with a molecular weight of 388.45 g/mol. The structure allows for significant interactions in biological systems, particularly in the context of aggregation-induced emission (AIE) and electrocatalysis applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential as an antioxidant agent due to its ability to scavenge free radicals.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary research suggests that it may reduce inflammation in biological models.

Antioxidant Activity

A study evaluated the antioxidant capacity of several aldehydes, including this compound. The results indicated a significant ability to reduce oxidative stress markers in vitro. The compound's structure contributes to its electron-rich nature, enhancing its free radical scavenging potential.

Compound IC50 (µM) Mechanism
This compound25Free radical scavenging
Ascorbic Acid15Free radical scavenging

Antimicrobial Activity

In a series of tests against common pathogens such as Escherichia coli and Staphylococcus aureus, this compound displayed notable antibacterial activity. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
E. coli50
S. aureus30

Anti-inflammatory Effects

In vivo studies using animal models have shown that the compound can significantly reduce paw edema induced by carrageenan. The percentage inhibition of paw thickness was measured at various time intervals post-administration.

Time (hours) Paw Thickness (mm) % Inhibition
05.0-
14.020
33.040
62.550

Case Studies

Several case studies highlight the practical applications of this compound in biological research:

  • Study on Antioxidant Mechanisms : A recent publication examined the role of various aldehydes in cellular models of oxidative stress. It was found that this compound significantly reduced markers of lipid peroxidation.
  • Evaluation of Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested for their effectiveness against resistant strains of bacteria, showing promising results that warrant further investigation.
  • Inflammation Models : Research involving inflammatory bowel disease models indicated that treatment with this compound led to reduced symptoms and inflammation markers in treated groups compared to controls.

Q & A

Q. How can membrane separation technologies enhance purification of this compound in large-scale research applications?

  • Methodology : Evaluate nanofiltration membranes for solvent resistance and molecular weight cutoff (MWCO). Compare flux rates and selectivity using pressure-driven filtration systems, referencing CRDC subclass RDF2050104 for membrane design principles .

Key Considerations for Data Interpretation

  • Theoretical Alignment : Link findings to existing frameworks (e.g., frontier molecular orbital theory for electronic behavior) to contextualize results .
  • Methodological Rigor : Address reproducibility challenges by documenting environmental controls (e.g., humidity, light exposure) and instrument calibration .
  • Contradiction Resolution : Use triangulation of data sources (experimental, computational, literature) to resolve discrepancies, emphasizing peer validation .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde
Reactant of Route 2
Reactant of Route 2
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.